

Commercial Availability and Technical Guide for Tricyclazole-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Tricyclazole-d3**, a deuterated analog of the systemic fungicide Tricyclazole. This document is intended for researchers, scientists, and professionals in drug development who require stable isotope-labeled internal standards for analytical applications, such as mass spectrometry-based quantification of Tricyclazole in various matrices.

Commercial Suppliers and Product Specifications

Tricyclazole-d3 is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following table summarizes the readily available information on suppliers and their product specifications. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for detailed information regarding purity, isotopic enrichment, and any other quality control parameters.



| Supplier | Product Name | Catalog Number (Example) | Available Quantitie s | Molecular Formula | Molecular Weight | Stated Purity/Iso topic Enrichme nt |
|---------------------------------|---------------------------------------|------------------------------------|-----------------------------|-----------------------------|---------------------|-------------------------------------|
| LGC Standards | Tricyclazol e-D3 | TRC- T291466 | 1 mg, 5 mg, 10 mg | C9D3H4N3 S | 192.255 | CoA available upon request |
| ASCA GmbH | Tricyclazol e-d3 | 20086 | Contact for details | C9H4D3N3 S | 192.3 | CoA available upon request |
| Crescent Chemical Company | Tricyclazol e D3 (methyl D3) | DRE- C1781010 0 | 10 mg | Not specified | Not specified | CoA available upon request |
| CymitQuim ica | Tricyclazol e-D3 | TR- T291466 | 1 mg, 5 mg, 10 mg | C9 ² H3H4N3 S | 192.255 | CoA available upon request |

Note: Pricing information is subject to change and should be obtained directly from the suppliers.

Experimental Protocols Proposed Synthesis of Tricyclazole-d3

A specific, publicly available synthesis protocol for **Tricyclazole-d3** is not readily found in the literature. However, a plausible synthetic route can be derived from the known synthesis of Tricyclazole and general methods for isotopic labeling. The synthesis of Tricyclazole typically involves the reaction of 2-amino-4-methylbenzothiazole with hydrazine, followed by cyclization with formic acid. To introduce the deuterium labels on the methyl group, a deuterated starting material, 2-amino-4-(methyl-d3)-benzothiazole, would be required.



Reaction Scheme:



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Proposed synthesis pathway for **Tricyclazole-d3**.

Detailed Methodology (Hypothetical):

- Synthesis of 2-amino-4-(methyl-d3)-benzothiazole: This intermediate can be synthesized starting from a commercially available deuterated toluene derivative, such as toluene-d8, through a series of reactions including nitration, chlorination, reduction, and cyclization. A more direct approach would be to use a deuterated precursor like 2-chloro-6-nitrotoluene-d3.
- Formation of 2-hydrazino-4-(methyl-d3)-benzothiazole: 2-amino-4-(methyl-d3)-benzothiazole
 is reacted with hydrazine hydrate in the presence of a mineral acid like hydrochloric acid.
 The reaction mixture is typically heated to drive the reaction to completion.
- Cyclization to Tricyclazole-d3: The resulting hydrazino derivative is then cyclized by heating
 with formic acid. The formic acid serves as the source of the carbon atom for the triazole
 ring.
- Purification: The crude **Tricyclazole-d3** is then purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Note: The successful synthesis and purification would require careful optimization of reaction conditions and rigorous analytical characterization (e.g., NMR, MS) to confirm the structure and isotopic enrichment of the final product.

Analytical Method for the Quantification of Tricyclazole



The following is a general protocol for the analysis of Tricyclazole in a given matrix, which can be adapted for the use of **Tricyclazole-d3** as an internal standard.

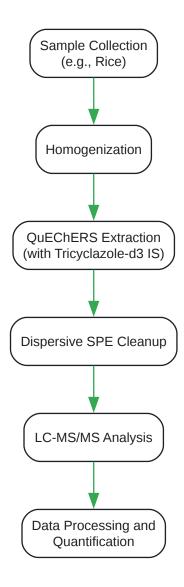
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation (QuEChERS Method):
 - Homogenize 10 g of the sample (e.g., rice grain) with 10 mL of water.
 - Add 10 mL of acetonitrile and the internal standard (Tricyclazole-d3) solution.
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer).
 - Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
 - Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
 - Filter the supernatant through a 0.22 μm filter before LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.



- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Tricyclazole: Precursor ion (m/z) 190.0 -> Product ions (m/z) 163.0, 136.0
 - Tricyclazole-d3: Precursor ion (m/z) 193.0 -> Product ions (m/z) 166.0, 139.0

Workflow for Analytical Method:



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Analytical workflow for Tricyclazole quantification.



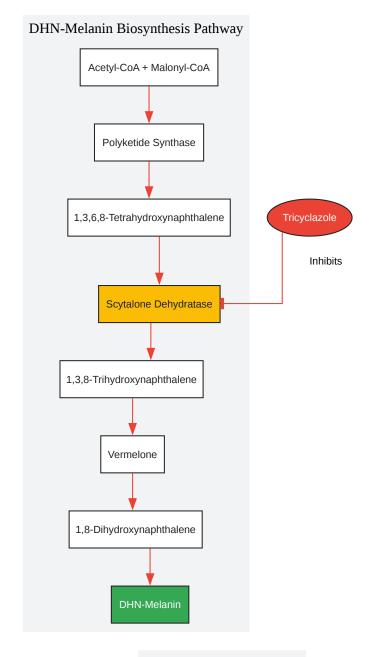
Signaling Pathway and Mode of Action

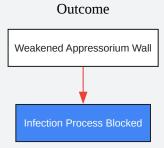
Tricyclazole is a potent and specific inhibitor of melanin biosynthesis in fungi, which is its primary mode of action against the rice blast fungus, Magnaporthe oryzae.[1] Melanin is essential for the structural integrity and function of the appressorium, a specialized infection structure that the fungus uses to penetrate the host plant's cuticle.[1]

Tricyclazole specifically inhibits the enzyme scytalone dehydratase, which is involved in the dihydroxynaphthalene (DHN) melanin pathway.[2][3] This inhibition prevents the conversion of scytalone to 1,3,8-trihydroxynaphthalene, a key step in the melanin biosynthesis cascade.[2] The lack of melanin weakens the appressorial wall, preventing it from generating the necessary turgor pressure to breach the plant's surface, thus halting the infection process.[1]

DHN-Melanin Biosynthesis Inhibition by Tricyclazole:







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Inhibition of DHN-melanin pathway by Tricyclazole.



This guide provides a foundational understanding of the commercial landscape and technical aspects of **Tricyclazole-d3** for research and development purposes. For specific applications, it is crucial to consult the detailed documentation provided by the suppliers and relevant scientific literature.

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